6-Oxo-2-(phenoxymethyl)-1,6-dihydropyrimidine-5-carboxylic acid
CAS No.: 944889-52-5
Cat. No.: VC5740553
Molecular Formula: C12H10N2O4
Molecular Weight: 246.222
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 944889-52-5 |
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Molecular Formula | C12H10N2O4 |
Molecular Weight | 246.222 |
IUPAC Name | 6-oxo-2-(phenoxymethyl)-1H-pyrimidine-5-carboxylic acid |
Standard InChI | InChI=1S/C12H10N2O4/c15-11-9(12(16)17)6-13-10(14-11)7-18-8-4-2-1-3-5-8/h1-6H,7H2,(H,16,17)(H,13,14,15) |
Standard InChI Key | HGFAMXXFTBIGOY-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)OCC2=NC=C(C(=O)N2)C(=O)O |
Introduction
Chemical Structure and Molecular Properties
Core Structure and Substituents
The compound’s pyrimidine ring adopts a planar conformation, with the phenoxymethyl group (-CH2-O-C6H5) at position 2 introducing steric and electronic effects. The ketone at position 6 and carboxylic acid at position 5 contribute to its polarity and hydrogen-bonding capacity, critical for interactions in biological systems .
Molecular Formula and Weight
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Molecular formula: C13H12N2O4
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Molecular weight: 276.25 g/mol
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IUPAC name: 6-Oxo-2-(phenoxymethyl)-1,6-dihydropyrimidine-5-carboxylic acid
Key Functional Groups
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Pyrimidinone ring: The 1,6-dihydropyrimidin-6-one scaffold provides a rigid framework for substituent positioning .
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Phenoxymethyl group: Enhances lipophilicity and may participate in π-π stacking with aromatic residues in proteins .
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Carboxylic acid: Improves water solubility and enables salt formation for pharmaceutical formulations .
Physicochemical Properties
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Solubility: Moderate solubility in polar solvents (e.g., DMSO, methanol) due to the carboxylic acid; limited solubility in non-polar solvents .
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pKa: Estimated pKa values:
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Carboxylic acid: ~2.5
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Pyrimidinone NH: ~8.9
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Synthesis and Structural Optimization
Synthetic Routes
The compound is synthesized via a multi-step protocol involving:
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Condensation: Reaction of ethyl acetoacetate with phenoxymethylurea under acidic conditions to form the pyrimidine ring .
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Hydrolysis: Alkaline hydrolysis of the ester intermediate to yield the carboxylic acid .
Representative Reaction Scheme
Structural Modifications for Enhanced Activity
Studies on analogs indicate that:
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Ortho-substituted alkoxy groups on the phenyl ring improve antiallergic activity by facilitating hydrogen bonding with target proteins .
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Methyl substituents at position 2 increase metabolic stability but reduce solubility .
Additional Therapeutic Applications
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Antioxidant activity: The pyrimidinone scaffold scavenges free radicals in vitro (IC50: 12 µM in DPPH assay) .
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Anticancer potential: Analogous compounds inhibit topoisomerase II (IC50: 8.7 µM) .
Comparative Analysis with Related Pyrimidine Derivatives
6-Oxo-2-[(2-Oxo-2-Phenylethyl)sulfanyl]-1,6-Dihydropyrimidine-5-Carboxylic Acid
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Structural difference: Sulfanyl group replaces phenoxymethyl .
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Activity: Lower antiallergic potency (ED50: 5.2 mg/kg) but improved metabolic stability .
2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic Acid
Future Research Directions
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Structure-activity relationship (SAR) studies: Systematic variation of substituents at positions 2 and 5 to optimize potency and pharmacokinetics.
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Formulation development: Explore prodrug strategies to enhance oral bioavailability.
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Target identification: Elucidate molecular targets via proteomics and molecular docking studies.
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